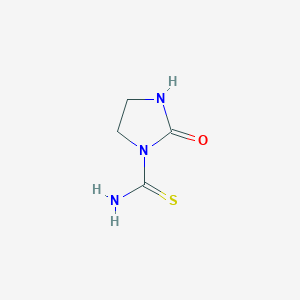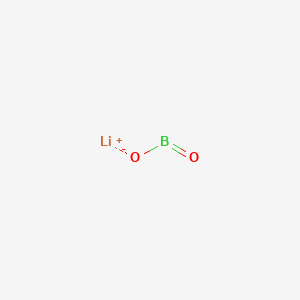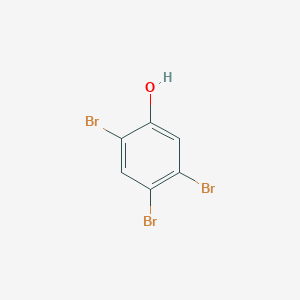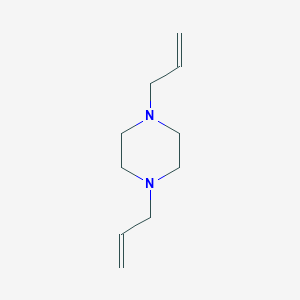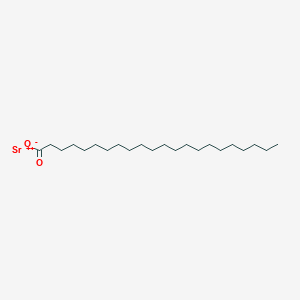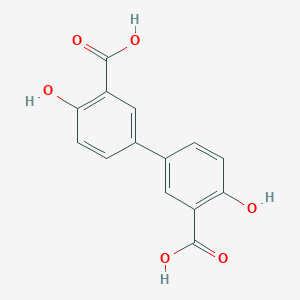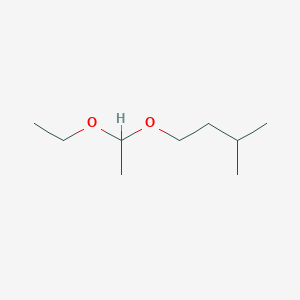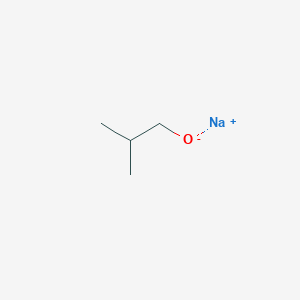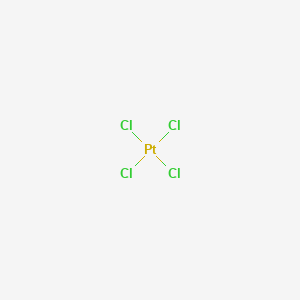
四氯化铂
描述
Platinum(IV) chloride, also known as platinum(IV) chloride, is an inorganic compound composed of platinum and chlorine with the empirical formula PtCl₄. This brown-red solid features platinum in the +4 oxidation state and is known for its octahedral coordination geometry. Platinum(IV) chloride is primarily used in catalysis and the preparation of platinum nanoparticles .
科学研究应用
Platinum(IV) chloride has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various platinum compounds and catalysts.
Biology: Employed in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to form complexes with biological molecules.
Industry: Utilized in the preparation of platinum nanoparticles and catalytic systems for various chemical processes
作用机制
Target of Action
Platinum tetrachloride (PtCl4) is an inorganic compound of platinum and chlorine . It is widely used in catalysis and for the preparation of platinum nanoparticles . The primary targets of PtCl4 are the molecules involved in these processes.
Mode of Action
PtCl4 features platinum in the 4+ oxidation state . The metal centers adopt an octahedral coordination geometry, {PtCl6}. This geometry is achieved by forming a polymer wherein half of the chloride ligands bridge between the platinum centers . Because of its polymeric structure, PtCl4 dissolves only upon breaking the chloride bridging ligands .
Biochemical Pathways
The detailed mechanisms of the formation of the polymeric structure of platinum tetrachloride from [PtCl6]2– anions in a sulfuric acid solution, as well as the selective formation of cis-[Pt(H2O)2Cl4] during the destruction of α-PtCl4 by water vapor, are of particular interest . Both of these processes can be the subject of separate studies .
Pharmacokinetics
It is known that these compounds can interact with various components in the body, leading to changes in their bioavailability and efficacy .
Result of Action
The action of PtCl4 results in the formation of various platinum compounds, including chloro complexes . These compounds have been shown to have catalytic action in certain reactions, such as the methane activation reaction (with the formation of methyl and dimethyl sulfate) .
Action Environment
The action, efficacy, and stability of PtCl4 can be influenced by various environmental factors. For example, the synthesis of PtCl4 has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .
准备方法
Synthetic Routes and Reaction Conditions
Platinum(IV) chloride can be synthesized through various methods. One common method involves the interaction of concentrated sulfuric acid (96 wt%) with alkali metal hexachloroplatinates(IV) at a temperature of 160°C. This method yields platinum tetrachloride with a purity of at least 95% . Another method involves heating chloroplatinic acid (H₂PtCl₆) to 220°C, which produces impure platinum tetrachloride. A purer product can be obtained by heating under chlorine gas at 250°C .
Industrial Production Methods
Industrial production of platinum tetrachloride typically involves high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide. These methods are laborious and difficult to scale up but are widely used in practice due to the lack of alternatives .
化学反应分析
Types of Reactions
Platinum(IV) chloride undergoes various types of chemical reactions, including:
Oxidation: Platinum(IV) chloride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to platinum(II) chloride or elemental platinum.
Substitution: Platinum(IV) chloride can undergo substitution reactions with various ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in reactions with platinum tetrachloride include hydrogen chloride, sulfuric acid, and various ligands. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed
Major products formed from reactions with platinum tetrachloride include platinum(II) chloride, chloroplatinic acid, and various platinum complexes depending on the ligands used .
相似化合物的比较
Similar Compounds
Platinum(II) chloride: Similar to platinum tetrachloride but features platinum in the +2 oxidation state.
Platinum(IV) bromide: Similar structure but with bromine instead of chlorine.
Platinum(IV) fluoride: Similar structure but with fluorine instead of chlorine.
Uniqueness
Platinum(IV) chloride is unique due to its specific oxidation state and coordination geometry, which make it particularly useful in catalysis and the preparation of platinum nanoparticles. Its ability to form stable complexes with various ligands also distinguishes it from other platinum compounds .
属性
IUPAC Name |
platinum(4+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIPJNQGITEBL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014389 | |
| Record name | Platinum tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-96-1 | |
| Record name | Platinum tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13454-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATINUM TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3YUG71TU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Platinum Tetrachloride?
A1: Platinum Tetrachloride has the molecular formula PtCl4 and a molecular weight of 336.89 g/mol.
Q2: What spectroscopic techniques are used to characterize Platinum Tetrachloride?
A2: Researchers utilize various spectroscopic techniques to characterize Platinum Tetrachloride, including X-ray diffraction (XRD) [, , ], UV-Vis spectroscopy [, , ], and Fourier-transform infrared spectroscopy (FT-IR) [, ].
Q3: Is Platinum Tetrachloride soluble in water?
A3: Yes, Platinum Tetrachloride is soluble in water and forms a complex with water molecules (PtCl2(H2O)2) [].
Q4: Is Platinum Tetrachloride stable under ambient conditions?
A4: Platinum Tetrachloride is sensitive to moisture and should be stored under anhydrous conditions []. It can decompose at elevated temperatures [, ].
Q5: What are the catalytic properties of Platinum Tetrachloride?
A5: Platinum Tetrachloride exhibits catalytic activity in various reactions, including hydrogenation of alkenes [, ] and cyclorearrangement of allyl propynyl ethers [].
Q6: How does Platinum Tetrachloride act as a catalyst in the hydrogenation of alkenes?
A6: Platinum Tetrachloride, in the presence of a reducing agent like hydrogen or ethanol, forms catalytically active platinum species. These species promote the addition of hydrogen to the double bond of alkenes [].
Q7: Are there any examples of supported Platinum Tetrachloride catalysts?
A7: Yes, Platinum Tetrachloride supported on gamma-alumina (γ-Al2O3) has been shown to be a highly active heterogeneous catalyst for the hydrogenation of terminal double bonds [].
Q8: Has computational chemistry been used to study Platinum Tetrachloride?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of the Shilov reaction, where Platinum Tetrachloride catalyzes H-D exchange in alkanes [, ].
Q9: Does modifying the structure of Platinum Tetrachloride affect its activity?
A9: While specific SAR data for Platinum Tetrachloride is limited in the provided abstracts, it's known that the ligand environment significantly influences the reactivity and properties of platinum complexes [, , ].
Q10: Is Platinum Tetrachloride toxic?
A10: Yes, Platinum Tetrachloride has been shown to be toxic to cells in vitro. Studies on rabbit alveolar macrophages and human lung fibroblasts showed that PtCl4 decreased cell viability and affected cellular functions like phagocytosis and DNA synthesis [].
Q11: Are there any safety concerns regarding the use of Platinum Tetrachloride?
A11: Due to its toxicity, handling Platinum Tetrachloride requires caution. It is recommended to use appropriate personal protective equipment and follow safety guidelines [, ].
Q12: Has Platinum Tetrachloride been explored for drug delivery applications?
A12: Yes, a study explored the use of a Platinum Tetrachloride-coupled PEG-PEI complex as a potential drug carrier and gene delivery vector [, ].
Q13: How is Platinum Tetrachloride quantified?
A13: Various analytical methods are used for Platinum Tetrachloride quantification, including UV-Vis spectrophotometry for determining its concentration in solution [].
Q14: Does Platinum Tetrachloride pose any environmental risks?
A14: While specific data on the environmental impact of Platinum Tetrachloride is limited in the provided abstracts, its potential toxicity raises concerns about its release into the environment [, ].
Q15: When was Platinum Tetrachloride first synthesized?
A15: While the exact date of its first synthesis is unclear from the provided abstracts, early research on Platinum Tetrachloride dates back to at least the early 20th century [].
Q16: What are some examples of cross-disciplinary applications of Platinum Tetrachloride?
A16: Platinum Tetrachloride finds applications in diverse fields like materials science [, , , ], catalysis [, ], and medicinal chemistry [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


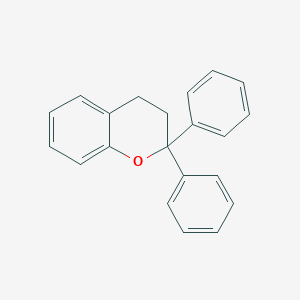

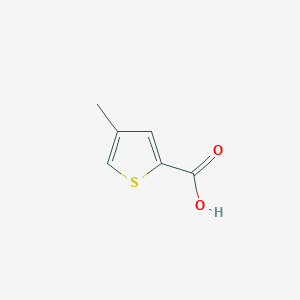
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
